molecular formula C6H11NO2 B11742152 (2R,5R)-5-methylpyrrolidine-2-carboxylic acid

(2R,5R)-5-methylpyrrolidine-2-carboxylic acid

Cat. No.: B11742152
M. Wt: 129.16 g/mol
InChI Key: YNSYWEFVEIFJPZ-RFZPGFLSSA-N
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Description

(2R,5R)-5-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-methylpyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective hydrogenation of a suitable precursor. For instance, the compound can be synthesized from sorbic acid through an eight-step sequence, with the key step being the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly at the α-carbon position.

Common Reagents and Conditions

Common reagents used in these reactions include halohydrocarbons for substitution reactions, and oxidizing or reducing agents such as sodium borohydride or lithium aluminum hydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, α-substitution reactions with halohydrocarbons can lead to the formation of α,α-disubstituted non-proteinogenic α-amino acids .

Scientific Research Applications

(2R,5R)-5-methylpyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,5R)-5-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a chiral auxiliary in asymmetric synthesis, directing the stereochemistry of the reaction products. The compound’s unique stereochemistry allows it to interact selectively with enzymes and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,5R)-5-methylpyrrolidine-2-carboxylic acid include other chiral amino acids and their derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the resulting unique properties

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2R,5R)-5-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-4-2-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

YNSYWEFVEIFJPZ-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](N1)C(=O)O

Canonical SMILES

CC1CCC(N1)C(=O)O

Origin of Product

United States

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